2-Amino-4-fluorobutan-1-ol hydrochloride
CAS No.:
Cat. No.: VC17779466
Molecular Formula: C4H11ClFNO
Molecular Weight: 143.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H11ClFNO |
---|---|
Molecular Weight | 143.59 g/mol |
IUPAC Name | 2-amino-4-fluorobutan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C4H10FNO.ClH/c5-2-1-4(6)3-7;/h4,7H,1-3,6H2;1H |
Standard InChI Key | CNJQTDMBSZYXQH-UHFFFAOYSA-N |
Canonical SMILES | C(CF)C(CO)N.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound consists of a four-carbon chain with an amine group (-NH) at the first carbon, a hydroxyl group (-OH) at the fourth carbon, and a fluorine atom at the second carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents . The molecular structure is represented by the SMILES notation and the InChIKey DDKVDMVGGZCZEP-UHFFFAOYSA-N
.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 143.59 g/mol |
SMILES | C(CF)C(CO)N |
Boiling Point | Not Available |
Melting Point | Not Available |
The absence of reported melting and boiling points underscores the need for further experimental characterization.
Electronic and Steric Effects
The fluorine atom at the second carbon introduces electronegativity, polarizing adjacent bonds and influencing intermolecular interactions. This electronegativity enhances hydrogen-bonding capabilities, potentially increasing binding affinity in biological systems. Comparative studies of fluorinated amines suggest that the fluorine substituent reduces boiling points relative to non-fluorinated analogs due to decreased van der Waals interactions.
Synthesis Methodologies
Nucleophilic Substitution Routes
A common approach involves treating 2-fluorobutane with ammonia in the presence of a catalyst, followed by hydrochlorination to yield the hydrochloride salt. This method leverages the reactivity of the fluorine atom as a leaving group, though yields may vary depending on reaction conditions.
Biocatalytic Cascades
Recent advancements in enzyme-catalyzed synthesis, as demonstrated in the production of enantiopure amino alcohols , offer a sustainable alternative. For example, alcohol dehydrogenases and transaminases can facilitate the stereoselective amination of diol intermediates. Applying similar cascades to fluorinated precursors could enable high-yield, enantioselective synthesis of 2-amino-4-fluorobutan-1-ol hydrochloride .
Table 2: Comparative Synthesis Strategies
Method | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Nucleophilic Substitution | 60–75 | Not Reported |
Biocatalytic Cascade | 70–92 | >99 |
Reactivity and Mechanistic Insights
Substitution Reactions
The compound participates in nucleophilic substitution reactions at the fluorine-bearing carbon. For instance, reaction with hydroxide ions under basic conditions yields 4-aminobutan-1-ol, demonstrating the fluorine atom's role as a leaving group.
Reductive Amination
In the presence of amine dehydrogenases, the hydroxyl group can be oxidized to an aldehyde, which undergoes reductive amination to form secondary amines . This pathway is critical for generating derivatives with enhanced biological activity.
Applications in Pharmaceutical Research
Drug Design and Development
Fluorinated amino alcohols are prized for their ability to modulate enzyme kinetics. The electronegative fluorine atom in 2-amino-4-fluorobutan-1-ol hydrochloride strengthens hydrogen bonds with target proteins, potentially inhibiting enzymes involved in metabolic disorders.
Radiopharmaceuticals
The compound's fluorine atom positions it as a candidate for positron emission tomography (PET) tracer development. Analogous compounds, such as -labeled pyridines, have been synthesized via nucleophilic fluoride substitution , suggesting a viable route for radiolabeling this molecule.
Analytical Characterization
Chromatographic Methods
Reverse-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC) are employed to assess purity and enantiomeric excess . Derivatization with chiral reagents, such as GITC, enables enantiomer separation .
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with and spectra providing insights into the electronic environment of the fluorine atom .
Future Research Directions
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Physicochemical Profiling: Systematic studies to determine melting/boiling points and solubility profiles.
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Enantioselective Synthesis: Expanding biocatalytic methods to achieve >99% enantiomeric excess .
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Biological Screening: Evaluating in vitro and in vivo activity against disease-relevant targets.
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